Licopyranocoumarin Licopyranocoumarin Licopyranocoumarin belongs to the class of organic compounds known as hydroxyisoflavonoids. These are organic compounds containing an isoflavonoid skeleton carrying one or more hydroxyl groups. Thus, licopyranocoumarin is considered to be a flavonoid lipid molecule. Licopyranocoumarin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licopyranocoumarin is primarily located in the membrane (predicted from logP). Outside of the human body, licopyranocoumarin can be found in herbs and spices. This makes licopyranocoumarin a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 121249-16-9
VCID: VC20821202
InChI: InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3
SMILES: CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO
Molecular Formula: C21H20O7
Molecular Weight: 384.4 g/mol

Licopyranocoumarin

CAS No.: 121249-16-9

Cat. No.: VC20821202

Molecular Formula: C21H20O7

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Licopyranocoumarin - 121249-16-9

Specification

Description Licopyranocoumarin belongs to the class of organic compounds known as hydroxyisoflavonoids. These are organic compounds containing an isoflavonoid skeleton carrying one or more hydroxyl groups. Thus, licopyranocoumarin is considered to be a flavonoid lipid molecule. Licopyranocoumarin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, licopyranocoumarin is primarily located in the membrane (predicted from logP). Outside of the human body, licopyranocoumarin can be found in herbs and spices. This makes licopyranocoumarin a potential biomarker for the consumption of this food product.
CAS No. 121249-16-9
Molecular Formula C21H20O7
Molecular Weight 384.4 g/mol
IUPAC Name 7-(2,4-dihydroxyphenyl)-2-(hydroxymethyl)-5-methoxy-2-methyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Standard InChI InChI=1S/C21H20O7/c1-21(10-22)6-5-13-18(28-21)9-17-15(19(13)26-2)8-14(20(25)27-17)12-4-3-11(23)7-16(12)24/h3-4,7-9,22-24H,5-6,10H2,1-2H3
Standard InChI Key MOBCUWLJOZHPQL-UHFFFAOYSA-N
SMILES CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO
Canonical SMILES CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)CO
Melting Point 137°C

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